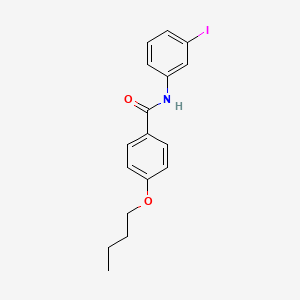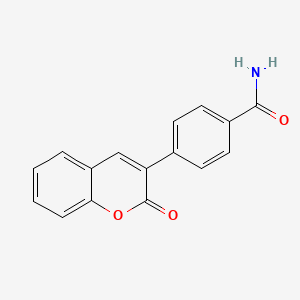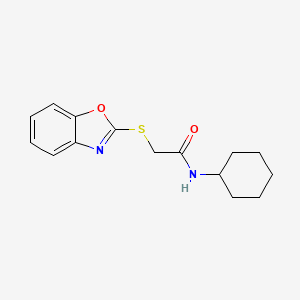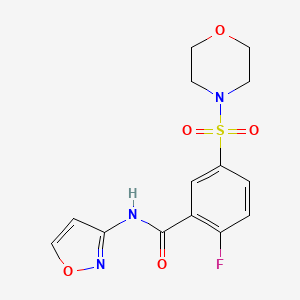![molecular formula C17H11BrN4S B4988424 3-[(5-bromo-2-pyridinyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4988424.png)
3-[(5-bromo-2-pyridinyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-bromo-2-pyridinyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylonitrile family and is commonly referred to as BPTAA.
作用机制
The mechanism of action of BPTAA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. BPTAA has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. It has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BPTAA has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease. It has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells. BPTAA has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to have antibacterial and antifungal properties.
实验室实验的优点和局限性
BPTAA has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has also been found to be effective against various cancer cell lines and has potential applications in the treatment of Alzheimer's disease. However, there are also limitations to using BPTAA in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
未来方向
There are several future directions for research on BPTAA. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to optimize its synthesis process to increase its yield and purity. Additionally, more research is needed to determine its safety and efficacy in vivo. Overall, BPTAA has shown promising results in scientific research and has the potential to be a valuable tool in the treatment of various diseases.
合成方法
The synthesis of BPTAA involves a multistep process that includes the reaction of 2-amino-5-bromo-pyridine with 2-bromoacrylonitrile, followed by the reaction of the resulting intermediate with 4-phenyl-2-thiocyanatothiazole. The final product is obtained by the removal of the protecting group. The overall yield of the synthesis process is around 40%.
科学研究应用
BPTAA has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antibacterial and antifungal properties. BPTAA has been found to be effective against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
属性
IUPAC Name |
(E)-3-[(5-bromopyridin-2-yl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4S/c18-14-6-7-16(21-10-14)20-9-13(8-19)17-22-15(11-23-17)12-4-2-1-3-5-12/h1-7,9-11H,(H,20,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSDGTXETYOKJG-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=NC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=NC=C(C=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[(5-bromopyridin-2-yl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4988343.png)
![6-amino-4-(2-chlorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4988354.png)
![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4988358.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3,3,3-trifluoro-N-methylpropanamide](/img/structure/B4988359.png)

![2-[5-(3-bromo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988361.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4988364.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4988375.png)

![sec-butyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4988387.png)


![5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid](/img/structure/B4988415.png)
